6-Methylene Hydrocortisone 21-Acetate
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Overview
Description
6-Methylene Hydrocortisone 21-Acetate is a synthetic corticosteroid with the molecular formula C24H32O6 and a molecular weight of 416.507 g/mol . It is a derivative of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in medical and scientific research.
Preparation Methods
The synthesis of 6-Methylene Hydrocortisone 21-Acetate involves several steps. One method includes the production of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione as an intermediate . This intermediate is then further processed to obtain the final product. The reaction conditions typically involve the use of formaldehyde acetal in the presence of phosphorus oxychloride for the methylenation step . Industrial production methods often utilize similar synthetic routes but on a larger scale to ensure the compound’s availability for research and pharmaceutical applications.
Chemical Reactions Analysis
6-Methylene Hydrocortisone 21-Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction can yield alcohols.
Scientific Research Applications
6-Methylene Hydrocortisone 21-Acetate has a wide range of scientific research applications. In chemistry, it is used as a reference material for studying corticosteroid transformations . In biology and medicine, it is utilized to investigate the anti-inflammatory and immunosuppressive effects of corticosteroids . Additionally, it has applications in the pharmaceutical industry for the development of new corticosteroid-based drugs .
Mechanism of Action
The mechanism of action of 6-Methylene Hydrocortisone 21-Acetate involves binding to the glucocorticoid receptor in the cytoplasm . This receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes . This binding leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory genes . The compound’s effects are mediated through the suppression of the immune response and the reduction of inflammation.
Comparison with Similar Compounds
6-Methylene Hydrocortisone 21-Acetate is similar to other corticosteroids such as dexamethasone, prednisolone, and betamethasone . it is unique due to the presence of the methylene group at the 6-position, which enhances its anti-inflammatory properties . This structural modification distinguishes it from other corticosteroids and contributes to its specific pharmacological effects.
Similar Compounds::- Dexamethasone
- Prednisolone
- Betamethasone
- Hydrocortisone
Properties
Molecular Formula |
C24H32O6 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-6-methylidene-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h10,16-17,19,21,27,29H,1,5-9,11-12H2,2-4H3/t16-,17-,19-,21+,22-,23-,24-/m0/s1 |
InChI Key |
PLQKKTISOKSTSX-DOUOKARYSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@]34C)O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(=C)C4=CC(=O)CCC34C)O)C)O |
Origin of Product |
United States |
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